molecular formula C8H12N2O3S B7880846 4-((2-Aminoethyl)amino)benzenesulfonic acid

4-((2-Aminoethyl)amino)benzenesulfonic acid

Cat. No.: B7880846
M. Wt: 216.26 g/mol
InChI Key: BYYDRTAEBNLGKI-UHFFFAOYSA-N
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Description

4-((2-Aminoethyl)amino)benzenesulfonic acid is an organic compound with the molecular formula C8H12N2O3S It is characterized by the presence of an aminoethyl group attached to a benzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Amination: : One common method to synthesize 4-((2-Aminoethyl)amino)benzenesulfonic acid involves the direct amination of benzenesulfonic acid derivatives. This process typically uses ethylenediamine as the aminating agent under controlled temperature and pH conditions to ensure selective substitution at the desired position.

  • Reductive Amination: : Another approach is the reductive amination of 4-nitrobenzenesulfonic acid

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically involves:

    High-pressure reactors: to facilitate the amination reactions.

    Catalysts: to enhance reaction rates and selectivity.

    Purification steps: such as crystallization and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-((2-Aminoethyl)amino)benzenesulfonic acid can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfonic acid derivatives with different oxidation states.

  • Reduction: : The compound can be reduced using agents such as sodium borohydride, leading to the formation of amine derivatives.

  • Substitution: : It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

    Oxidation Products: Sulfonic acid derivatives with different oxidation states.

    Reduction Products: Amine derivatives.

    Substitution Products: Compounds with different nucleophilic groups replacing the aminoethyl group.

Scientific Research Applications

Chemistry

In chemistry, 4-((2-Aminoethyl)amino)benzenesulfonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a reagent for the modification of proteins and peptides. It can be used to introduce sulfonic acid groups into biomolecules, which can alter their properties and functions.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their ability to interact with biological targets such as enzymes and receptors, which can lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 4-((2-Aminoethyl)amino)benzenesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The sulfonic acid group can also participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonic acid: Lacks the aminoethyl group, making it less versatile in certain chemical reactions.

    4-(2-Aminoethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonic acid group, leading to different chemical properties and reactivity.

    4-(2-Aminoethyl)benzenesulfonyl fluoride: Contains a sulfonyl fluoride group, making it a potent inhibitor of serine proteases.

Uniqueness

4-((2-Aminoethyl)amino)benzenesulfonic acid is unique due to the presence of both an aminoethyl group and a sulfonic acid group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(2-aminoethylamino)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c9-5-6-10-7-1-3-8(4-2-7)14(11,12)13/h1-4,10H,5-6,9H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYDRTAEBNLGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCN)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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